
3-(2,2,2-Trifluoroethoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,2,2-Trifluoroethoxy)propionitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
Molecular Structure Analysis
The molecular formula of 3-(2,2,2-Trifluoroethoxy)propionitrile is C5H6F3NO . It has an average mass of 153.102 Da and a monoisotopic mass of 153.040146 Da .Chemical Reactions Analysis
In the context of lithium metal batteries, 3-(2,2,2-Trifluoroethoxy)propionitrile exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethoxy)propionitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .Scientific Research Applications
Photoredox Catalysis for Fluoromethylation
Photoredox catalysis has emerged as a powerful tool for radical reactions, enabling the efficient and selective fluoromethylation of carbon-carbon multiple bonds. This methodology facilitates the synthesis of various organofluorine compounds by introducing CF3 and CF2H groups, leveraging visible-light-induced single-electron-transfer processes. Such advancements allow for redox-neutral reactions under mild conditions, broadening the scope of fluoromethylation and enhancing the functional group compatibility and regioselectivity of the reactions (Koike & Akita, 2016).
Synthesis of Tri- and Difluoromethoxylated Compounds
The synthesis of tri- and difluoromethoxylated compounds using visible-light photoredox catalysis represents a significant advancement. These compounds exhibit unique physicochemical characteristics desirable in medicinal chemistry and drug discovery. Recent strategies focus on the formation of O-CF3 and O-CF2H bonds, highlighting the growing interest in these fluorinated motifs for altering the properties of organic molecules (Lee, Lee, & Ngai, 2019).
Palladium-Catalyzed Trifluoromethylation
The development of palladium-catalyzed trifluoromethylation offers an efficient method for introducing CF3 groups to a broad range of aryl substrates. This technique is especially useful for pharmaceutical and agrochemical synthesis, showcasing high tolerance for various functional groups and applicability to late-stage modifications (Cho et al., 2010).
Oxidative Trifluoromethylation
Oxidative trifluoromethylation reactions represent another key area, utilizing (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. This approach has enabled the direct trifluoromethylation of various C-H bonds, expanding the toolkit for constructing carbon-CF3 bonds. Such reactions offer a complementary alternative to classical methods, broadening the diversity of CF3-containing compounds available for pharmaceutical applications (Chu & Qing, 2014).
Fluoride-Rebound Mechanism
A novel fluoride-rebound mechanism for C(sp3)-CF3 bond formation has been identified, highlighting an unusual method for trifluoromethylation. This process involves a borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, presenting a unique pathway for synthesizing trifluoromethylated compounds (Levin et al., 2017).
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4-10-3-1-2-9/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXQGNQOCTQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)propanal | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


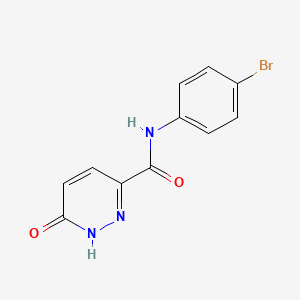
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)
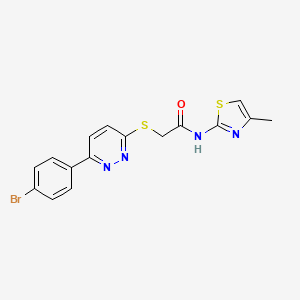
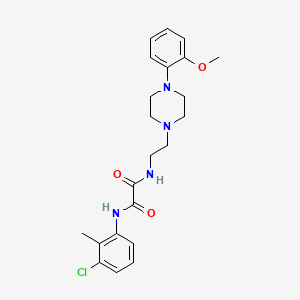
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)
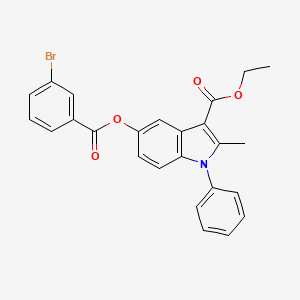
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
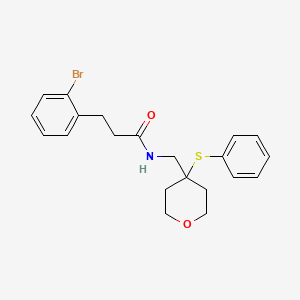
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)